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This guide provides a comprehensive technical overview of 2-Methyl-4-
(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in

medicinal chemistry and materials science. This document delves into its chemical properties,

plausible synthetic routes, spectroscopic characterization, and its emerging role in the design

of novel bioactive molecules.

Introduction: The Strategic Importance of
Fluorinated Benzaldehydes in Drug Discovery
The incorporation of fluorine-containing functional groups has become a cornerstone of modern

drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of

properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic

profile. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety

provides a distinct electronic signature and conformational preferences.[1][2]

2-Methyl-4-(trifluoromethoxy)benzaldehyde emerges as a valuable building block,

combining the reactive aldehyde functionality with the advantageous properties of the

trifluoromethoxy group and the steric and electronic influence of the methyl group. This
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strategic combination makes it a compelling starting material for the synthesis of complex

molecular architectures with potential therapeutic applications.

Physicochemical and Spectroscopic Profile
CAS Number: 886763-07-1[3]

Molecular Formula: C₉H₇F₃O₂[3]

Molecular Weight: 204.15 g/mol [3]

Property Value Source

CAS Number 886763-07-1 [3]

Molecular Formula C₉H₇F₃O₂ [3]

Molecular Weight 204.15 g/mol [3]

Predicted Boiling Point 222.1 ± 35.0 °C
Inferred from related

compounds

Predicted Density 1.293 ± 0.06 g/cm³
Inferred from related

compounds

Spectroscopic Characterization
While a comprehensive public database of spectra for 2-Methyl-4-
(trifluoromethoxy)benzaldehyde is not readily available, its key spectroscopic features can

be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton

between δ 9.8 and 10.2 ppm. The aromatic protons will likely appear as a set of multiplets in

the range of δ 7.0-8.0 ppm, with their specific shifts and coupling patterns influenced by the

substitution pattern. A singlet corresponding to the methyl protons should be observed

around δ 2.5 ppm.

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate in the downfield

region, typically between δ 185 and 195 ppm. The carbon of the trifluoromethoxy group will
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likely appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will

show a complex pattern of signals in the δ 110-160 ppm range.

¹⁹F NMR: A singlet is anticipated for the three equivalent fluorine atoms of the

trifluoromethoxy group, likely in the range of δ -58 to -65 ppm, which is characteristic for this

functional group in an aromatic system.[4]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a

prominent molecular ion peak (M⁺) at m/z 204. Common fragmentation patterns for

benzaldehydes include the loss of the formyl radical (-CHO) to give a fragment at m/z 175,

and further fragmentation of the aromatic ring.[5][6]

Synthesis and Reaction Chemistry
A specific, published synthetic protocol for 2-Methyl-4-(trifluoromethoxy)benzaldehyde is not

widely documented in readily accessible literature. However, a plausible synthetic strategy can

be devised based on established methodologies for the synthesis of substituted benzaldehydes

and the introduction of the trifluoromethoxy group.

A potential synthetic route could commence with a suitable precursor, such as 2-methyl-4-

hydroxybenzaldehyde. The introduction of the trifluoromethoxy group can be challenging due to

the instability of the trifluoromethoxide anion.[7] However, methods involving electrophilic

trifluoromethylating agents in the presence of a suitable oxygen source, or the use of Ruppert's

reagent (TMSCF₃) on a phenol derivative, could be explored.

An alternative approach could involve the formylation of a pre-functionalized aromatic ring,

such as 1-methyl-3-(trifluoromethoxy)benzene, using standard formylation reactions like the

Vilsmeier-Haack or Gattermann-Koch reactions.[8]
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Reactivity Profile
The reactivity of 2-Methyl-4-(trifluoromethoxy)benzaldehyde is primarily dictated by the

aldehyde functional group. The trifluoromethoxy group at the para position is a moderate

electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making

it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[9] The

ortho-methyl group may exert a mild steric hindrance and a weak electron-donating effect.

This enhanced electrophilicity facilitates a range of important chemical transformations,

including:

Reductive Amination: For the synthesis of secondary and tertiary amines.

Wittig Reaction: To form substituted styrenes.

Aldol Condensation: For the creation of α,β-unsaturated carbonyl compounds.
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Oxidation: To produce the corresponding carboxylic acid.

Reduction: To yield the corresponding benzyl alcohol.

Applications in Drug Discovery and Medicinal
Chemistry
The trifluoromethoxy group is increasingly recognized for its ability to enhance the

pharmacological properties of drug candidates.[10][11] Its introduction can lead to:

Improved Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are

resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[7][10]

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can

improve membrane permeability and oral bioavailability.[7]

Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the

acidity or basicity of nearby functional groups, which can be critical for drug-receptor

interactions.

Favorable Conformational Effects: The steric bulk of the -OCF₃ group can influence the

overall conformation of a molecule, potentially locking it into a bioactive conformation.

Given these properties, 2-Methyl-4-(trifluoromethoxy)benzaldehyde is a valuable

intermediate for the synthesis of a wide range of potential therapeutic agents, including but not

limited to:

Kinase Inhibitors: The benzaldehyde moiety can serve as a scaffold for the development of

inhibitors targeting various protein kinases involved in cancer and inflammatory diseases.

GPCR Ligands: As a building block for molecules targeting G-protein coupled receptors,

which are implicated in a vast array of physiological processes.

Enzyme Inhibitors: For the design of inhibitors for enzymes where interactions with a

substituted phenyl ring are crucial for binding.
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Safety, Handling, and Storage
As a fluorinated aromatic aldehyde, 2-Methyl-4-(trifluoromethoxy)benzaldehyde should be

handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12]

While a specific material safety data sheet (MSDS) for this compound is not universally

available, the safety profiles of analogous compounds suggest that it may be harmful if

swallowed, and may cause skin and eye irritation.[13][14]

Recommended Handling Procedures:

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.[1]

Avoid inhalation of vapors and contact with skin and eyes.

In case of accidental contact, flush the affected area with copious amounts of water and seek

medical attention.
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Handle in an inert atmosphere if the compound is sensitive to air or moisture.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from heat, sparks, and open flames.

Store separately from strong oxidizing and reducing agents.

Conclusion
2-Methyl-4-(trifluoromethoxy)benzaldehyde is a promising and versatile building block for

the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its

unique combination of a reactive aldehyde group and the beneficial properties of the

trifluoromethoxy and methyl substituents make it a valuable tool for researchers and drug

development professionals. While further research is needed to fully elucidate its synthetic

accessibility and specific applications, the foundational principles of medicinal chemistry

strongly suggest its potential in the development of next-generation therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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